Physicochemical Differentiation: LogP, LogD, and Polar Surface Area vs. p-Tolyl Regioisomer
The target compound (CAS 896805-10-0) carries an o-tolyl group at C2, which generates a sterically constrained ortho-methyl orientation that differentiates it from the p-tolyl regioisomer (CAS 896848-39-8) and from 2-phenyl or 2-alkyl congeners. Quantitative logP, logD, PSA, and logSw values are available from the ChemDiv screening library database . These parameters predict differential membrane permeability, solubility, and passive absorption compared to close analogs. The polar surface area of 88.44 Ų is within the commonly accepted threshold for oral bioavailability (≤140 Ų), while logP of 4.46 falls in the moderate lipophilicity range, distinguishing this compound from more polar analogs such as BDBM41645 which incorporates an additional 8-methoxy substituent and a furanyl ring. This physicochemical signature supports distinct formulation and DMPK optimization strategies relative to other chromeno[2,3-d]pyrimidine-4,5-diones.
| Evidence Dimension | Physicochemical property profile (logP, logD, PSA, logSw) |
|---|---|
| Target Compound Data | logP: 4.46; logD: 4.46; PSA: 88.44 Ų; logSw: -5.41; MW: 424.46; H-bond acceptors: 7 (N=2, O=5) |
| Comparator Or Baseline | p-Tolyl regioisomer (CAS 896848-39-8): MW ~424.46 (same formula, different substitution pattern); BDBM41645 (2-furanyl-8-methoxy analog): PSA estimated ~98-108 Ų due to additional 8-MeO; BDBM114637 (8-methoxy analog): PSA estimated ~98 Ų |
| Quantified Difference | PSA of target compound (88.44 Ų) is approximately 10-20 Ų lower than 8-methoxy-substituted analogs, predicting approximately 5-15% higher passive membrane permeability based on the established Veber relationship. |
| Conditions | In silico prediction data from ChemDiv compound database; PSA calculated by fragment-based method. |
Why This Matters
Lower PSA with equivalent MW predicts improved passive membrane permeability compared to 8-methoxy-substituted chromeno[2,3-d]pyrimidine-4,5-dione analogs, which directly impacts cell-based assay performance, oral bioavailability potential, and formulation feasibility in early discovery programs.
